2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid
Description
2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid is a phenylacetic acid derivative featuring a carbamoyl group at the ortho position of the phenyl ring, which is further substituted with a 4-ethoxyphenyl moiety. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors where aryl-carbamoyl interactions are critical .
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(4-ethoxyphenyl)carbamoyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-22-14-9-7-13(8-10-14)18-17(21)15-6-4-3-5-12(15)11-16(19)20/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDKMGZCEXBZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid typically involves the reaction of 4-ethoxyphenyl isocyanate with 2-aminophenylacetic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization from a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Functional Groups | Evidence ID |
|---|---|---|---|---|
| This compound (Target) | 4-Ethoxyphenyl, carbamoyl, acetic acid | ~315.3 (estimated) | Ethoxy, carbamoyl, carboxylic acid | [4, 15] |
| 2-(4-{(1Z)-2-cyano-2-[N-(4-ethoxyphenyl)carbamoyl]vinyl}-5-bromo-2-methoxy... | 4-Ethoxyphenyl, bromo, methoxy, cyano, vinyl | ~507.2 | Bromo, methoxy, cyano, vinyl | [4] |
| 2-(4-((2-amino-4-fluorophenyl)carbamoyl)phenyl)acetic acid | 2-Amino-4-fluorophenyl | ~318.3 | Amino, fluorine | [5] |
| 2-[[2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl]thio]acetic acid | 4-Methoxyphenyl, thioether, phenyl | ~331.4 | Methoxy, thioether, ketone | [8] |
| 2-{[(4-bromophenyl)carbamoyl]amino}acetic acid | 4-Bromophenyl | ~273.1 | Bromo, urea linkage | [10] |
| 2-Amino-2-(4-ethoxyphenyl)acetic acid | 4-Ethoxyphenyl, α-amino group | ~195.2 | Ethoxy, α-amino, carboxylic acid | [15] |
| 2-{[(4-bromophenyl)carbamoyl]methanesulfonyl}acetic acid | 4-Bromophenyl, sulfonyl | ~380.2 | Bromo, sulfonyl, carbamoyl | [16] |
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl analog (), as longer alkyl chains increase hydrophobic interactions. However, the α-amino group in 2-amino-2-(4-ethoxyphenyl)acetic acid () introduces polarity, improving aqueous solubility . Conversely, electron-donating groups like methoxy () may increase reactivity at the carbamoyl nitrogen .
Steric and Electronic Effects: The cyano-vinyl group in introduces rigidity and conjugation, which could enhance binding affinity to planar biological targets (e.g., enzyme active sites) . Sulfonyl () and thioether () linkages alter electronic properties: sulfonyl groups are strongly electron-withdrawing, while thioethers may participate in redox reactions .
Biological Activity
2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features both an ethoxyphenyl group and a carbamoyl moiety, which contribute to its unique biological properties. Its molecular formula is , and it is characterized by the following functional groups:
- Carbamoyl group : Enhances interaction with biological targets.
- Ethoxyphenyl group : Modifies lipophilicity and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
- Signal Transduction Modulation : It can alter intracellular signaling pathways, affecting cellular responses.
- Gene Expression Changes : The compound may influence gene expression profiles related to cell proliferation and apoptosis.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Analgesic Properties
The compound has also been investigated for its analgesic effects. In animal models, it showed a reduction in pain response, comparable to standard analgesics. This effect may be linked to its action on pain-related pathways.
Antiproliferative Activity
In vitro studies have screened this compound against various cancer cell lines, revealing antiproliferative effects. Notably, it demonstrated considerable activity against several types of cancer cells, including:
- Leukemia RPMI-8226
- Colon cancer HCT-15
- Breast cancer T-47D
The results indicated a significant inhibition of cell growth across these lines, highlighting its potential as an anticancer agent .
Research Findings and Case Studies
A comprehensive study evaluated the compound's effectiveness against the NCI 60 cancer cell line panel. The results showed varying degrees of growth inhibition across different cancer types:
| Cancer Type | % Growth Inhibition |
|---|---|
| Leukemia (RPMI-8226) | 92.72% |
| Non-small-cell lung cancer (NCI-H522) | 94.57% |
| Colon cancer (HCT-15) | 98.05% |
| CNS cancer (SNB-75) | 80.85% |
| Melanoma (MDA-MB-43) | 95.29% |
| Ovarian cancer (OVCAR-4) | 96.33% |
| Renal cancer (A498) | 81.27% |
| Breast cancer (T-47D) | 89.47% |
These findings underscore the compound's broad-spectrum activity against diverse malignancies .
Q & A
Q. What are the established synthetic pathways for 2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves sequential coupling of 4-ethoxyaniline with a substituted phenylacetic acid derivative. A common approach is:
Carbamoyl Formation : React 2-(2-carboxyphenyl)acetic acid with 4-ethoxyaniline using carbodiimide crosslinkers (e.g., EDC or DCC) to form the carbamoyl bond .
Purification : Optimize solvent systems (e.g., ethyl acetate/hexane gradients) and employ HPLC (high-performance liquid chromatography) to monitor purity (>95% by area under the curve) .
Yield Improvement : Adjust reaction temperature (e.g., 0–25°C for carbamoylation) and stoichiometric ratios (1.2:1 amine to acid) to minimize side products like unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the ethoxyphenyl group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and carbamoyl NH (δ 8.5–9.0 ppm) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm) and amide N–H bending (~1540 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns consistent with the carbamoyl moiety .
Advanced Research Questions
Q. How can molecular docking simulations predict the binding affinity of this compound to potential protein targets?
Methodological Answer:
- Software Selection : Use AutoDock Vina for its improved scoring function and multithreading efficiency to model interactions with targets like cyclooxygenase (COX) or nuclear receptors .
- Protocol :
- Prepare the ligand (compound) by optimizing protonation states (pH 7.4) and generating 3D conformers.
- Define the binding pocket (e.g., COX-2 active site) using X-ray crystallographic data (PDB ID: 1CX2).
- Run docking with exhaustiveness ≥8 to ensure robust sampling. Binding energies <−7 kcal/mol suggest high affinity .
- Validation : Compare results with experimental IC values from enzyme inhibition assays to refine docking parameters .
Q. What strategies resolve discrepancies in reported biological activities of this compound across different in vitro studies?
Methodological Answer:
- Source Analysis : Verify compound purity (≥98% by HPLC) and solvent effects (e.g., DMSO vs. aqueous buffers) that may alter bioavailability .
- Assay Standardization :
- Use cell lines with consistent passage numbers (e.g., HepG2 < P20) to minimize genetic drift.
- Normalize activity to positive controls (e.g., diclofenac for COX inhibition) .
- Data Reconciliation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies, focusing on dose-response curves and receptor expression levels .
Q. How can metabolic stability and degradation pathways of this compound be evaluated in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key steps:
- Identify phase I metabolites (e.g., hydroxylation at the ethoxy group) using fragmentation patterns .
- Assess glucuronidation/sulfation (phase II) via enzymatic assays with UDP-glucuronosyltransferase inhibitors .
- In Vivo Studies : Administer radiolabeled compound (e.g., -labeled acetic acid moiety) to track excretion routes (urine vs. feces) .
Q. What computational methods are suitable for analyzing the compound’s potential off-target interactions?
Methodological Answer:
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near the carbamoyl group) to screen databases like ChEMBL for similar ligands .
- Machine Learning : Train models on ToxCast data to predict endocrine disruption risks based on structural analogs (e.g., 4-hydroxyphenylacetic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
